(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine
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Overview
Description
(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine is an organic compound with the molecular formula C15H24N2 It features a pyrrolidine ring substituted with a benzyl group and an isopropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Introduction of the Isopropylamine Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at the pyrrolidine ring or the benzyl group, often using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can take place at the benzyl group, where the benzyl chloride can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, reduced pyrrolidine derivatives.
Substitution: Benzyl-substituted derivatives.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Pharmacology: Investigated for its potential as a central nervous system stimulant or as a precursor to pharmacologically active compounds.
Neurochemistry: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The compound’s structure allows it to cross the blood-brain barrier, making it effective in central nervous system applications.
Comparison with Similar Compounds
(1-Benzyl-pyrrolidin-2-ylmethyl)-methylamine: Similar structure but with a methyl group instead of an isopropyl group.
(1-Benzyl-pyrrolidin-2-ylmethyl)-ethylamine: Contains an ethyl group instead of an isopropyl group.
Uniqueness: (1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological and chemical properties. Its isopropylamine group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, distinguishing it from its methyl and ethyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(1-benzylpyrrolidin-2-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13(2)16-11-15-9-6-10-17(15)12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYPTDAMDJEVFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCN1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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